molecular formula C14H23BN2O3 B1411764 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1605294-11-8

1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1411764
CAS No.: 1605294-11-8
M. Wt: 278.16 g/mol
InChI Key: IHXMQPNLUPBRCB-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a tetrahydrofuran-3-ylmethyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in drug discovery and materials science . The tetrahydrofuran (THF) substituent enhances solubility and may influence metabolic stability compared to bulkier or more lipophilic groups.

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-7-16-17(9-12)8-11-5-6-18-10-11/h7,9,11H,5-6,8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXMQPNLUPBRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Halopyrazole Intermediate

A common precursor is 4-bromo-1-substituted pyrazole, which can be synthesized by bromination of pyrazole derivatives or by direct substitution on pyrazole rings. For example, 4-bromo-1,3,5-trimethylpyrazole is prepared and used as a substrate for further functionalization.

Lithiation and Borylation to Install the Boronate Ester

  • Reagents and Conditions:

    • The 4-bromo-pyrazole intermediate is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C) under nitrogen atmosphere to generate the corresponding pyrazolyl lithium species.
    • Subsequently, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added dropwise at -78 °C.
    • The reaction mixture is allowed to warm to ambient temperature and stirred overnight to complete the borylation.
  • Workup and Purification:

    • The reaction is quenched with ethyl acetate and filtered through diatomaceous earth.
    • The filtrate is concentrated and purified by silica gel chromatography using a gradient of ethyl acetate in hexanes to isolate the boronate ester as a white crystalline solid.
    • Yields reported are typically around 70–80%.

Introduction of the Tetrahydrofuran-3-ylmethyl Group at N-1

  • Method:

    • The N-1 position of the pyrazole can be alkylated with tetrahydrofuran-3-ylmethyl halides or alcohol derivatives under basic conditions.
    • Alternatively, Mitsunobu-type reactions or nucleophilic substitution using activated leaving groups on the tetrahydrofuran-3-ylmethyl moiety can be employed.
    • A representative procedure involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with tetrahydrofuran-3-ylmethyl alcohol in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF at 0 °C to room temperature, affording the desired N-substituted pyrazole boronate ester.
  • Purification:

    • The crude product is purified by reverse-phase chromatography using acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to yield the target compound as a yellow oil or crystalline solid.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Lithiation n-BuLi in THF -78 °C to RT ~20 min to overnight 70–80 Under inert atmosphere
Borylation 2-isopropoxy-4,4,5,5-tetramethyl-dioxaborolane -78 °C to RT Overnight 70–80 Slow warming to ambient temp
N-1 Alkylation (Mitsunobu) Tetrahydrofuran-3-ylmethyl alcohol, PPh3, DIAD 0 °C to RT Several hours 90+ Mild conditions, high selectivity
Purification Silica gel chromatography / Reverse-phase HPLC Ambient Ethyl acetate/hexanes or MeCN/H2O

Research Findings and Notes

  • The lithiation-borylation sequence is a well-established method for installing boronate esters on heteroaromatic rings, providing high regioselectivity and good yields.
  • The tetrahydrofuran-3-ylmethyl substituent introduction via Mitsunobu reaction is favored for its mild reaction conditions and compatibility with sensitive boronate esters.
  • The compound’s stability and purity are enhanced by careful chromatographic purification, often involving reverse-phase techniques with acidic modifiers to prevent decomposition.
  • The predicted physical properties such as density (1.16 g/cm³) and boiling point (~406 °C) align with the compound’s molecular structure and functional groups.

Chemical Reactions Analysis

Types of Reactions

1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the pyrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the tetrahydrofuran group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could lead to partially or fully reduced pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The incorporation of the pyrazole framework is significant in medicinal chemistry due to its biological activity. Pyrazoles have been recognized for their anti-inflammatory, analgesic, and anticancer properties. The specific compound may exhibit enhanced bioactivity due to the presence of the tetrahydrofuran and boron functionalities.

Case Study: Anticancer Activity
Research has shown that compounds containing boron can enhance the efficacy of anticancer drugs by improving their pharmacokinetic properties. For instance, studies on similar boron-containing compounds have indicated increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis. The tetrahydrofuran moiety acts as a solvent and a reactive site for various coupling reactions.

Synthetic Pathways:

  • Cross-Coupling Reactions: The boron atom can participate in Suzuki or Negishi coupling reactions, allowing for the formation of complex organic molecules.
  • Functionalization: The tetrahydrofuran ring can be functionalized at various positions to create derivatives with tailored properties for specific applications .

Material Science

Due to its unique structural characteristics, this compound could be explored for applications in material science, particularly in the development of new polymers or as a precursor for advanced materials.

Example Application: Polymer Synthesis
The incorporation of the tetrahydrofuran unit may lead to polymers with improved mechanical properties and thermal stability. Such materials could find use in coatings, adhesives, or composites .

Mechanism of Action

The mechanism by which 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron group could also play a role in facilitating these interactions.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Nitrogen

  • 1-(2,2-Diethoxyethyl)-4-(4-(dioxaborolan-2-yl)phenyl)-1H-pyrazole (Compound 10) Substituent: Diethoxyethyl group. Synthesis: Alkylation of pyrazole with 2-bromo-1,1-diethoxyethane .
  • 1-Isopropyl-4-(4-(dioxaborolan-2-yl)phenyl)-1H-pyrazole (Compound 106)

    • Substituent: Isopropyl group.
    • Synthesis: Alkylation with 2-iodopropane under prolonged reaction conditions .
    • Key Difference: The isopropyl group increases steric hindrance, which may reduce reactivity in cross-coupling reactions compared to the THF-methyl group.
  • 1-(Oxan-2-yl)-5-(dioxaborolan-2-yl)-1H-pyrazole

    • Substituent: Tetrahydropyranyl (oxan-2-yl) group.
    • Molecular Formula: C₁₄H₂₃BN₂O₃ (MW: 278.16) .
    • Key Difference: The tetrahydropyranyl group is structurally similar to THF but has an additional methylene group, slightly increasing lipophilicity (clogP ~1.8 vs. ~1.5 for THF-methyl).

Boronate Ester Position and Electronic Effects

  • 1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole

    • Substituent: Methyl group at N1.
    • Application: Used as a pesticide intermediate .
    • Key Difference: Simpler structure with lower molecular weight (MW: 209.07) but reduced solubility in polar solvents compared to the THF-methyl analogue.
  • 1-[3-(Dioxaborolan-2-yl)phenyl]-1H-pyrazole

    • Substituent: Boronate ester attached to a phenyl ring.
    • Reactivity: Enhanced conjugation with the aromatic ring stabilizes the boronate ester, improving shelf life .
    • Key Difference: The aryl-boronate configuration enables biaryl synthesis via Suzuki coupling, whereas the THF-methyl derivative is more suited for alkylation or functionalization at the pyrazole core.

Solubility and Lipophilicity

Compound logP Molecular Weight (g/mol) Water Solubility (mg/mL)
Target Compound (THF-methyl derivative) ~1.5 ~293.2 0.8–1.2 (predicted)
1-(Oxan-2-yl)-5-boronate ~1.8 278.16 0.5–0.9
1-Methyl-4-boronate ~1.2 209.07 1.5–2.0

The THF-methyl group balances lipophilicity and solubility, making the target compound suitable for both organic and aqueous-phase reactions.

Biological Activity

The compound 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 894807-98-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique structure combining a tetrahydrofuran moiety and a dioxaborolane group attached to a pyrazole ring. Its molecular formula is C15H29BN2O3C_{15}H_{29}BN_2O_3, indicating the presence of boron in its structure, which is often associated with biological activity.

Research indicates that pyrazoles and their derivatives can interact with various biological targets. The specific mechanism of action for this compound may involve modulation of enzyme activity or receptor interaction, similar to other pyrazole derivatives that have shown anti-inflammatory and anticancer properties .

2. Pharmacological Studies

Recent studies have highlighted the importance of the dioxaborolane moiety in enhancing the pharmacological profile of pyrazole compounds. For instance, compounds with similar structures have been studied for their ability to act as agonists or antagonists for various receptors involved in metabolic processes .

Anticancer Activity

In a study on substituted pyrazoles, compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines. The presence of the dioxaborolane group was noted to enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa12.5
Compound BMCF715.0
This CompoundA549 (Lung)TBDCurrent Study

Anti-inflammatory Effects

Another aspect of biological activity observed in similar compounds is their anti-inflammatory effects. In vitro studies showed that pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Synthesis and Yield

The synthesis of this compound has been reported with varying yields depending on the reaction conditions. For instance, one method yielded a 61% yield when using sodium hydride as a base in DMF at elevated temperatures .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and tetrahydrofuran methylene groups (δ 3.5–4.0 ppm). The dioxaborolane methyl groups appear as singlets near δ 1.2–1.3 ppm ().
  • IR spectroscopy : Look for B-O stretching vibrations (~1350 cm⁻¹) and C-N/C=C pyrazole ring bands (~1600 cm⁻¹) ().
  • Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., expected m/z ~365 for C₁₇H₂₅BN₂O₃) and fragmentation patterns ().

How can researchers address contradictions in catalytic systems for Suzuki-Miyaura couplings involving similar boronic esters?

Advanced
Discrepancies in catalytic efficiency often arise from:

  • Ligand effects : Bulky ligands (e.g., SPhos) improve steric hindrance tolerance, whereas Pd(OAc)₂ may underperform for electron-deficient aryl halides ().
  • Base selection : K₃PO₄ or Cs₂CO₃ enhances coupling yields compared to Na₂CO₃ in THF/water systems ().
  • Moisture sensitivity : Pre-drying solvents and using molecular sieves stabilize the boronic ester during reactions ().

What strategies optimize regioselectivity when modifying the tetrahydrofuran moiety without destabilizing the boronic ester?

Q. Advanced

  • Protecting groups : Temporary silyl ethers (e.g., TBS) can shield hydroxyl groups during alkylation or acylation ().
  • Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution patterns on the tetrahydrofuran ring ().
  • Low-temperature lithiation : Ensures selective functionalization while preserving boronic ester integrity ().

What are the critical considerations for maintaining boronic ester stability during purification and storage?

Q. Basic

  • Purification : Use anhydrous silica gel for column chromatography and avoid aqueous workups unless stabilized by pinacol ().
  • Storage : Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers. Moisture exposure leads to hydrolysis (~50% degradation in 48 hours at 25°C/60% RH) ().

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boronic ester’s LUMO energy correlates with Suzuki coupling efficiency ().
  • Solvent effects : COSMO-RS simulations model solvation effects on reaction barriers (e.g., THF vs. DMF) ().
  • Transition state analysis : Identify steric clashes between the tetrahydrofuran substituent and catalysts (e.g., Pd centers) ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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